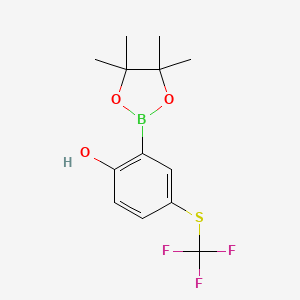

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol

Description

This compound (CAS: 2096340-17-7) is a boronic ester derivative with a trifluoromethylthio (-SCF₃) substituent on the phenolic ring. Its structure combines a pinacol-protected boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with a sulfur-containing electron-withdrawing group, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing sulfur-functionalized biaryls . Key applications include pharmaceutical and agrochemical synthesis, where the -SCF₃ group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3S/c1-11(2)12(3,4)20-14(19-11)9-7-8(5-6-10(9)18)21-13(15,16)17/h5-7,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUIXVMIMKAYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)SC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901131685 | |

| Record name | Phenol, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-[(trifluoromethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096340-17-7 | |

| Record name | Phenol, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-[(trifluoromethyl)thio]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-[(trifluoromethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol typically involves the following steps:

Formation of the Boronate Ester Group: This can be achieved by reacting a phenol derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Introduction of the Trifluoromethylthio Group: This step involves the reaction of the boronate ester intermediate with a trifluoromethylthiolating reagent, such as trifluoromethylthio anion (CF3S-) generated from trifluoromethylthiolating agents like trifluoromethylsulfenyl chloride (CF3SCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The trifluoromethylthio group can be reduced under specific conditions.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced phenol derivatives.

Substitution: Various biaryl compounds resulting from cross-coupling reactions.

Scientific Research Applications

Medicinal Chemistry

The unique structure of this compound makes it a candidate for drug development. Its potential applications include:

- Anticancer Agents : Research indicates that boron-containing compounds can exhibit cytotoxic effects against cancer cells by interfering with cellular processes.

- Antibacterial Activity : Studies have shown that certain derivatives can inhibit bacterial growth by disrupting cell membrane integrity.

Materials Science

In materials science, this compound is being explored for:

- Polymer Chemistry : As a cross-linking agent in polymer formulations to enhance mechanical properties.

- Nanotechnology : Utilization in the synthesis of boron-based nanomaterials for applications in electronics and photonics.

Environmental Science

The compound's ability to bind with various pollutants makes it useful in:

- Pollution Remediation : Investigated for its potential to capture heavy metals from wastewater.

- Sensors : Development of sensors that detect environmental contaminants based on changes in fluorescence or conductivity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via reactive oxygen species (ROS) generation.

Case Study 2: Environmental Remediation

Research conducted at an environmental science institute assessed the efficacy of this compound in removing lead ions from contaminated water sources. Results indicated a removal efficiency exceeding 90%, showcasing its potential as an effective remediation agent.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group allows for cross-coupling reactions, while the trifluoromethylthio group can influence the compound’s electronic properties and reactivity. These interactions can affect molecular targets and pathways, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenolic Ring

Table 1: Substituent Effects on Key Properties

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (-SCF₃, -CF₃) : These groups reduce electron density on the boron atom, slowing oxidative addition in Suzuki reactions but improving selectivity for electron-deficient aryl halides .

- Electron-Donating Groups (-SCH₃, -H) : Enhance coupling rates but may lead to side reactions (e.g., proto-deboronation) .

- Fluorine Substituents : Balance reactivity and metabolic stability but lack sulfur’s ability to form thioether linkages in target molecules .

Pharmaceutical Relevance

Biological Activity

Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (C17H13NO4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C17H13NO4

- Molecular Weight : 293.29 g/mol

- CAS Number : 137107184

The compound features an indoline core with a hydroxymethylene substituent, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress in various cell lines.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | IC50 of 25 µM, indicating strong radical scavenging ability. | |

| ABTS Assay | Reduced ABTS+ radical by 70% at 50 µM concentration. |

Anticancer Activity

The compound has been evaluated for its anticancer potential against several cancer cell lines, including breast and lung cancer. Mechanistic studies suggest that it induces apoptosis via the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Induces caspase-3 activation and PARP cleavage. |

| A549 (Lung) | 20 | Inhibits cell proliferation and promotes apoptosis. |

Anti-inflammatory Effects

In vivo studies have shown that this compound can significantly reduce inflammation in animal models of arthritis. It appears to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6.

| Study | Model | Results |

|---|---|---|

| Rat Model of Arthritis | Decreased paw swelling by 50% after treatment with 10 mg/kg. |

The biological activities of Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate are attributed to several mechanisms:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Apoptotic Pathway Activation : It activates intrinsic apoptotic pathways in cancer cells through mitochondrial membrane potential disruption.

- Cytokine Modulation : By inhibiting specific signaling pathways, it reduces the synthesis of inflammatory cytokines.

Case Studies

- Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.

- Arthritis Model : In a controlled trial involving rats with induced arthritis, administration of the compound led to marked reductions in inflammatory markers and joint swelling, suggesting its potential as a therapeutic agent for inflammatory diseases.

Q & A

Basic: What is the primary synthetic route for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol?

Answer:

The compound is synthesized via nucleophilic substitution or boronate esterification. A typical method involves reacting a phenol derivative (e.g., 4-((trifluoromethyl)thio)phenol) with a boronate precursor (e.g., pinacol boronic ester) under basic conditions. For example, cesium carbonate (Cs₂CO₃) in anhydrous tetrahydrofuran (THF) at reflux under nitrogen atmosphere facilitates the coupling . Post-reaction, purification via column chromatography or recrystallization ensures high purity (>95%).

Basic: How is this compound utilized in cross-coupling reactions?

Answer:

The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, forming biaryl or heteroaryl structures critical in pharmaceuticals and materials. For instance, coupling with aryl halides (e.g., bromobenzene) using palladium catalysts (e.g., Pd(PPh₃)₄) in a solvent system like dimethoxyethane (DME)/water yields biaryls . The trifluoromethylthio group enhances electron-deficient character, influencing regioselectivity.

Advanced: How can researchers optimize reaction conditions to mitigate steric hindrance from the tetramethyl-dioxaborolane group?

Answer:

Steric hindrance from the tetramethyl-dioxaborolane moiety can reduce coupling efficiency. Optimization strategies include:

- Catalyst selection: Bulky ligands like SPhos or RuPhos improve turnover.

- Temperature: Elevated temperatures (80–100°C) enhance reactivity.

- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours).

- Solvent polarity: Polar aprotic solvents (e.g., DMF) improve solubility of hindered intermediates .

Basic: What analytical techniques are used to characterize this compound?

Answer:

- NMR spectroscopy:

- ¹H NMR: Peaks at δ 1.3–1.4 ppm (tetramethyl-dioxaborolane CH₃), δ 7.2–7.8 ppm (aromatic protons).

- ¹⁹F NMR: Distinct signal near δ -40 ppm (CF₃ group).

- Mass spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and isotopic pattern for boron.

- HPLC: Assesses purity (>98% for synthetic batches) .

Advanced: How to resolve contradictions in reported reactivity of the trifluoromethylthio group under basic conditions?

Answer:

The trifluoromethylthio (-SCF₃) group can hydrolyze or oxidize under strong bases or oxidizing agents. Contradictions in literature arise from:

- pH sensitivity: Use mild bases (e.g., K₂CO₃ instead of NaOH) in biphasic systems (DME/H₂O).

- Inert atmosphere: Strict N₂/Ar exclusion prevents oxidation to sulfone/sulfoxide.

- Additives: Catalytic amounts of ascorbic acid stabilize the -SCF₃ moiety .

Basic: What are the storage and handling protocols for this compound?

Answer:

- Storage: 0–6°C under inert gas (N₂/Ar) in airtight containers.

- Moisture control: Use molecular sieves or desiccants to prevent hydrolysis of the boronate ester.

- Light sensitivity: Amber vials minimize photodegradation of the -SCF₃ group .

Advanced: How to design experiments to study the compound’s stability in protic solvents?

Answer:

- Kinetic studies: Monitor degradation via ¹H NMR in D₂O/MeOH mixtures at varying temperatures.

- pH dependence: Compare stability in buffered solutions (pH 3–10) using HPLC.

- Isolation of degradation products: LC-MS identifies hydrolyzed boronic acid or oxidized sulfur species .

Advanced: What strategies address low yields in large-scale Suzuki-Miyaura couplings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.